5-Methoxy-2-phenyl-1,3-dioxane

Übersicht

Beschreibung

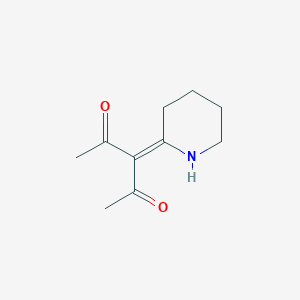

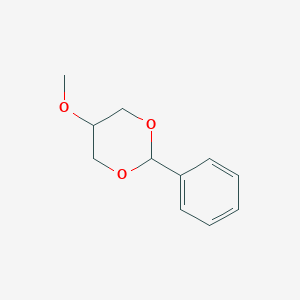

5-Methoxy-2-phenyl-1,3-dioxane, also known as MDP2P, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of various drugs, including MDMA (ecstasy) and MDA (tenamfetamine). The chemical structure of MDP2P is similar to that of phenylacetone, which is a controlled substance in many countries. However, MDP2P is not a controlled substance and is readily available for research purposes.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-phenyl-1,3-dioxane is not well understood. However, it is believed to act as a precursor to the synthesis of serotonin and dopamine in the brain. Serotonin and dopamine are neurotransmitters that are involved in the regulation of mood, appetite, and sleep.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 5-Methoxy-2-phenyl-1,3-dioxane are not well understood. However, it is believed to have stimulant and hallucinogenic effects similar to those of MDMA and MDA. It is also believed to have neurotoxic effects on the brain, although the extent of these effects is not clear.

Vorteile Und Einschränkungen Für Laborexperimente

5-Methoxy-2-phenyl-1,3-dioxane has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other precursor chemicals. It is also easy to synthesize using various methods. However, 5-Methoxy-2-phenyl-1,3-dioxane has several limitations for lab experiments. It is a precursor to controlled substances such as MDMA and MDA, which may limit its availability in some countries. It is also a potential health hazard and requires careful handling and disposal.

Zukünftige Richtungen

Future research on 5-Methoxy-2-phenyl-1,3-dioxane should focus on its potential therapeutic effects in the treatment of psychological disorders such as PTSD, depression, and anxiety. It should also focus on the development of safer and more effective precursor chemicals for the synthesis of MDMA and MDA. Finally, future research should focus on the neurotoxic effects of 5-Methoxy-2-phenyl-1,3-dioxane and its potential long-term effects on the brain.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2-phenyl-1,3-dioxane is used in scientific research for the synthesis of various drugs, including MDMA and MDA. MDMA is a popular recreational drug that is also being studied for its potential therapeutic effects in the treatment of post-traumatic stress disorder (PTSD) and other psychological disorders. MDA is also being studied for its potential therapeutic effects in the treatment of depression and anxiety.

Eigenschaften

CAS-Nummer |

104216-84-4 |

|---|---|

Produktname |

5-Methoxy-2-phenyl-1,3-dioxane |

Molekularformel |

C11H14O3 |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

5-methoxy-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C11H14O3/c1-12-10-7-13-11(14-8-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |

InChI-Schlüssel |

VGRWLSCCYCJYST-UHFFFAOYSA-N |

SMILES |

COC1COC(OC1)C2=CC=CC=C2 |

Kanonische SMILES |

COC1COC(OC1)C2=CC=CC=C2 |

Andere CAS-Nummern |

104216-84-4 |

Synonyme |

2-M-1,3-OOBG 2-O-methyl-1,3-O,O-benzylideneglycerol |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)

![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)